
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone is a compound that features a cyclohexyl group attached to an ethanone moiety, which is further linked to an imidazole ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone typically involves the cyclization of amido-nitriles or the reaction of substituted amino compounds with imidazole derivatives . The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor antagonists.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This coordination can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone can be compared with other imidazole-containing compounds such as:
Metronidazole: Known for its antimicrobial properties.
Omeprazole: Used as a proton pump inhibitor in the treatment of ulcers.
Clotrimazole: An antifungal agent.
What sets 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone apart is its unique cyclohexyl group, which imparts different steric and electronic properties, potentially leading to novel applications and activities.
Eigenschaften
CAS-Nummer |
89175-15-5 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1-cyclohexyl-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H16N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
InChI-Schlüssel |
SYXPKOYWADUKIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
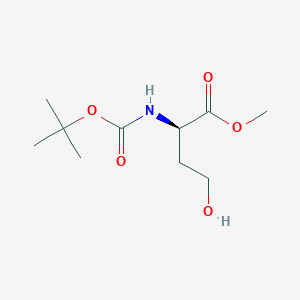
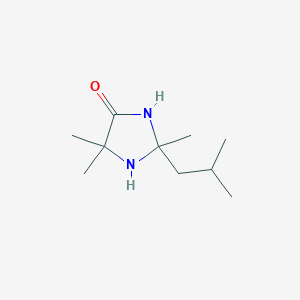
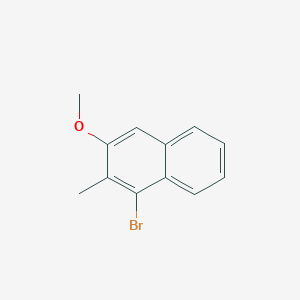
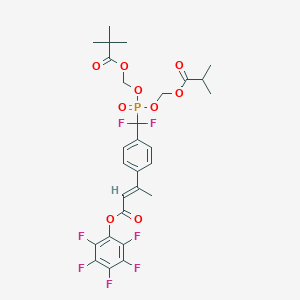
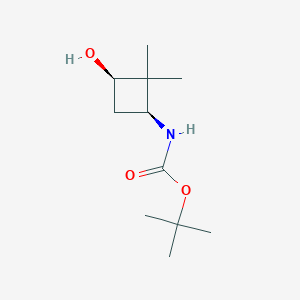

![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

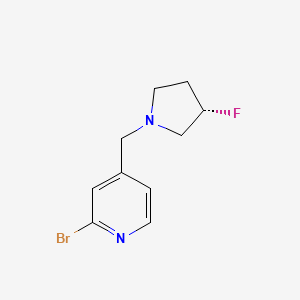
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
